molecular formula C8H18Cl2N2O B13588219 1,8-Diazaspiro[4.5]decan-4-oldihydrochloride

1,8-Diazaspiro[4.5]decan-4-oldihydrochloride

Cat. No.: B13588219
M. Wt: 229.14 g/mol
InChI Key: QWYDIVHSSZLVAD-UHFFFAOYSA-N
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Description

1,8-Diazaspiro[4.5]decan-4-oldihydrochloride is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Diazaspiro[4.5]decan-4-oldihydrochloride typically involves the reaction of appropriate amines with cyclic ketones or aldehydes. One common method is the condensation of N-benzylpiperidone with amines and thioglycolic acid in toluene under reflux conditions. This reaction forms the spirocyclic structure through a one-pot three-component condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,8-Diazaspiro[4.5]decan-4-oldihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1,8-Diazaspiro[4.5]decan-4-oldihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Diazaspiro[4.5]decan-4-oldihydrochloride is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for research in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C8H18Cl2N2O

Molecular Weight

229.14 g/mol

IUPAC Name

1,8-diazaspiro[4.5]decan-4-ol;dihydrochloride

InChI

InChI=1S/C8H16N2O.2ClH/c11-7-1-4-10-8(7)2-5-9-6-3-8;;/h7,9-11H,1-6H2;2*1H

InChI Key

QWYDIVHSSZLVAD-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(C1O)CCNCC2.Cl.Cl

Origin of Product

United States

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